1-(2-Methoxybenzoyl)piperidin-4-one
Description
1-(2-Methoxybenzoyl)piperidin-4-one is a piperidin-4-one derivative substituted at the nitrogen atom with a 2-methoxybenzoyl group. The core structure consists of a six-membered piperidine ring with a ketone group at the 4-position. The 2-methoxybenzoyl substituent introduces aromatic and electron-donating characteristics, influencing the compound’s physicochemical and biological properties. This compound has been investigated in pharmacological research, though it is currently listed as discontinued by suppliers such as CymitQuimica . Its discontinuation may relate to challenges in synthesis, stability, or efficacy in preliminary studies.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-(2-methoxybenzoyl)piperidin-4-one |
InChI |
InChI=1S/C13H15NO3/c1-17-12-5-3-2-4-11(12)13(16)14-8-6-10(15)7-9-14/h2-5H,6-9H2,1H3 |
InChI Key |
QZYYBCGJGKYMGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCC(=O)CC2 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(=O)CC2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Preliminary studies suggest that 1-(2-Methoxybenzoyl)piperidin-4-one may exhibit anticancer properties. Research indicates that compounds with similar structures can interact with biological macromolecules, potentially influencing cell proliferation and apoptosis pathways. Investigations into its mechanism of action are ongoing, focusing on how it modulates specific molecular targets involved in cancer progression.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its interaction with bacterial enzymes and proteins may inhibit their function, leading to reduced microbial growth. Further research is needed to fully elucidate these interactions, but initial findings indicate potential applications in treating infections.
Enzyme Inhibition Studies
1-(2-Methoxybenzoyl)piperidin-4-one is being studied for its ability to inhibit various enzymes, which could lead to therapeutic applications in diseases where enzyme dysregulation is a factor. Understanding the specific enzymes targeted by this compound could provide insights into its pharmacological potential.
Synthesis and Production
The synthesis of 1-(2-Methoxybenzoyl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives with 2-methoxybenzoic acid or its derivatives. Industrial production may utilize optimized synthetic routes involving continuous flow reactors and high-throughput screening techniques to enhance yield and efficiency.
Case Studies and Research Findings
Research findings regarding 1-(2-Methoxybenzoyl)piperidin-4-one include:
- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that this compound can induce apoptosis in certain types of cancer cells, suggesting a potential role as a chemotherapeutic agent.
- Microbial Assays : Preliminary antimicrobial assays have indicated that 1-(2-Methoxybenzoyl)piperidin-4-one exhibits significant activity against several bacterial strains, warranting further exploration into its mechanism of action.
- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown promising results, indicating that the compound may effectively block specific pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperidin-4-one derivatives exhibit diverse pharmacological activities depending on substituent modifications. Below is a systematic comparison of 1-(2-Methoxybenzoyl)piperidin-4-one with structurally related compounds.
Benzoyl-Substituted Piperidin-4-one Derivatives
1-(4-Bromobenzoyl)piperidin-4-one
- Structure : Features a bromine atom at the para-position of the benzoyl group.
- Safety data indicate stringent handling requirements due to its classification under GHS standards .
- Applications : Likely explored in halogenated drug analogs for its stability and bioactivity.
1-(3-Thiophen-3-yl-benzoyl)piperidin-4-one
- Structure : Incorporates a thiophene ring at the benzoyl group’s meta-position.
- Molecular weight: 285.36 g/mol (C₁₆H₁₅NO₂S) .
- Applications : Thiophene derivatives are often investigated for antimicrobial or anticancer activities.
1-(4-Phenylthiazol-2-yl)-3,5-bis(4-methylbenzylidene)piperidin-4-one (Compound 47)
Non-Benzoyl Piperidin-4-one Derivatives
1-(3-Methoxypropyl)piperidin-4-one
- Structure : Substituted with a methoxypropyl chain instead of benzoyl.
- Properties: The aliphatic chain increases flexibility and lipophilicity (Molecular formula: C₉H₁₇NO₂; MW: 171.24 g/mol) .
- Applications : Such alkyl derivatives may enhance blood-brain barrier penetration for CNS-targeted drugs.
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Structure : Features acetyl and bis(4-methoxyphenyl) groups.
- Crystallography : X-ray studies confirm a puckered piperidine ring, highlighting conformational flexibility influenced by bulky substituents .
- Applications : Methoxyphenyl groups are common in antimalarial and antimicrobial agents.
2,2,6,6-Tetramethyl-1-(phenylthio)piperidin-4-one
- Structure : Tetramethyl groups and a phenylthio substituent.
- These derivatives are explored in radical scavenging or enzyme inhibition .
Substituent Effects on Properties
Preparation Methods
Direct Acylation of Piperidin-4-one
Reaction Scheme :
$$
\text{Piperidin-4-one} + \text{2-Methoxybenzoyl chloride} \xrightarrow{\text{Base, Solvent}} \text{1-(2-Methoxybenzoyl)piperidin-4-one}
$$
Procedure :
Piperidin-4-one reacts with 2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C. The mixture is stirred for 12–24 hours, followed by aqueous workup and column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Purification | Silica gel (EtOAc/hexane, 3:7) |
| Reaction Time | 18 hours |
| Catalyst/Base | Triethylamine |
Advantages :
- Straightforward single-step synthesis.
- Commercially available starting materials.
Limitations :
- Competing side reactions (e.g., over-acylation).
Friedel-Crafts Acylation
Reaction Scheme :
$$
\text{Piperidin-4-one} + \text{2-Methoxybenzoic anhydride} \xrightarrow{\text{Lewis Acid}} \text{1-(2-Methoxybenzoyl)piperidin-4-one}
$$
Procedure :
A Lewis acid (e.g., AlCl₃) catalyzes the acylation in refluxing toluene. The reaction proceeds via electrophilic aromatic substitution, with the 2-methoxy group directing acyl group placement.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58–64% |
| Temperature | 110°C |
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Toluene |
Advantages :
- High regioselectivity due to methoxy directing effects.
Limitations :
- Requires strict anhydrous conditions.
Protection-Acylation-Deprotection Strategy
Steps :
- Protection : Piperidin-4-one is protected as its tert-butyl carbamate (Boc) derivative using Boc₂O.
- Acylation : Boc-protected piperidin-4-one reacts with 2-methoxybenzoyl chloride.
- Deprotection : Boc group is removed with trifluoroacetic acid (TFA).
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Protection | Boc₂O, DMAP, DCM, RT, 6h | 89% |
| Acylation | 2-Methoxybenzoyl chloride, Et₃N, DCM, 0°C → RT, 12h | 76% |
| Deprotection | TFA/DCM (1:1), 2h | 92% |
Advantages :
- Minimizes side reactions during acylation.
- High overall yield (∼63%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct Acylation | 65–72 | ≥95 | Over-acylation |
| Friedel-Crafts | 58–64 | ≥90 | Moisture sensitivity |
| Protection-Deprotection | 63 | ≥98 | Multi-step synthesis |
Optimization Insights :
- Solvent Choice : Dichloromethane and toluene are optimal for acylation; polar aprotic solvents (e.g., DMF) reduce yields.
- Catalyst Screening : Lewis acids (e.g., MgBr₂·OEt₂) improve Friedel-Crafts efficiency but require strict stoichiometry.
Advanced Catalytic Approaches
Organocatalyzed Condensation
A solvent-free protocol uses TMSNMe₂ and MgBr₂·OEt₂ to catalyze the condensation of piperidin-4-one with 2-methoxybenzaldehyde. This method achieves 70–75% yield at room temperature within 8 hours.
Mechanism :
The catalyst activates the aldehyde, enabling nucleophilic attack by the piperidin-4-one enolate.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the acylation step, improving yield to 78% while reducing reaction time.
Industrial-Scale Considerations
- Cost-Effectiveness : Direct acylation is preferred for bulk synthesis due to lower reagent costs.
- Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.
Q & A
Q. What are the common synthetic routes for 1-(2-Methoxybenzoyl)piperidin-4-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a substituted benzoyl chloride with a piperidin-4-one derivative under basic conditions. For example, nucleophilic acylation using 2-methoxybenzoyl chloride and piperidin-4-one in the presence of a base like triethylamine or pyridine. Optimization includes:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., over-acylation).
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the product .
Q. What safety precautions are necessary when handling 1-(2-Methoxybenzoyl)piperidin-4-one?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How is the molecular structure of 1-(2-Methoxybenzoyl)piperidin-4-one confirmed experimentally?
Methodological Answer:
- Spectroscopic techniques :
- NMR : H and C NMR identify functional groups (e.g., methoxy protons at ~3.8 ppm, carbonyl carbons at ~205 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak at m/z 248.1284 for CHNO).
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can molecular docking studies predict the pharmacological activity of 1-(2-Methoxybenzoyl)piperidin-4-one derivatives?
Methodological Answer:
- Target selection : Identify receptors (e.g., protease NS2B/NS3 for dengue virus inhibition) based on structural homology to known ligands .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC values from enzyme inhibition assays. Adjust protonation states and solvation parameters to improve accuracy .
Q. How can conformational dynamics of the piperidin-4-one ring be analyzed using crystallography?
Methodological Answer:
- Puckering analysis : Apply Cremer-Pople parameters to quantify ring puckering. For example, calculate total puckering amplitude (Q) and phase angles (θ, φ) from X-ray coordinates .
- Hydrogen-bonding networks : Use graph set analysis (e.g., Etter’s notation) to classify interactions (e.g., motifs) and predict stability of polymorphs .
- Refinement protocols : Employ SHELXL with TWIN commands to handle high-resolution or twinned data .
Q. How can contradictions in pharmacological data across studies be resolved?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for ACE2 activation studies) and control for batch-to-buffer variability .
- Data reconciliation : Use meta-analysis tools (e.g., RevMan) to compare IC values across studies. Consider factors like enantiomeric purity (e.g., chiral HPLC analysis) or metabolite interference .
- Mechanistic studies : Combine in vitro assays (e.g., fluorescence-based protease activity) with molecular dynamics simulations to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
